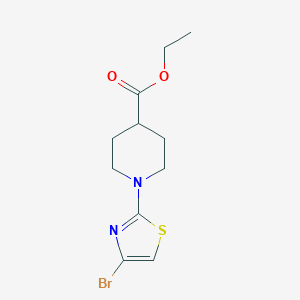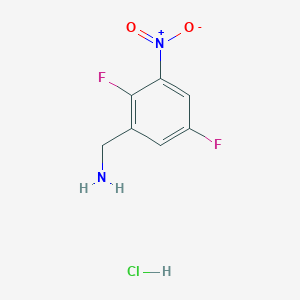
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H6F2N2O2·HCl It is a derivative of methanamine, substituted with two fluorine atoms and a nitro group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride typically involves the nitration of a difluorobenzene derivative followed by amination. One common method includes:
Nitration: Starting with 2,5-difluorobenzene, the compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitro compound is then reduced to the corresponding amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: (2,5-Difluoro-3-aminophenyl)methanamine.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Oxidation: (2,5-Difluoro-3-nitrosophenyl)methanamine or (2,5-Difluoro-3-nitrophenyl)methanamine.
Applications De Recherche Scientifique
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of fluorine atoms and the nitro group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: can be compared with other similar compounds such as:
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride: Similar structure but with a different fluorine substitution pattern.
(2,5-Difluoro-4-nitrophenyl)methanamine: Differing position of the nitro group.
(2,5-Difluoro-3-nitrobenzamide): Amide derivative with different chemical properties.
These comparisons highlight the unique substitution pattern of This compound , which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C7H7ClF2N2O2 |
|---|---|
Poids moléculaire |
224.59 g/mol |
Nom IUPAC |
(2,5-difluoro-3-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F2N2O2.ClH/c8-5-1-4(3-10)7(9)6(2-5)11(12)13;/h1-2H,3,10H2;1H |
Clé InChI |
PHOJGYQYWWBXNN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CN)F)[N+](=O)[O-])F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)

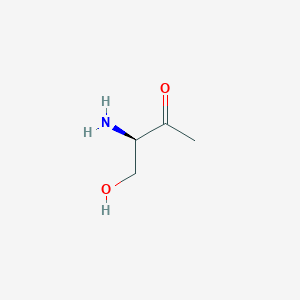


![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)

![4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13074582.png)
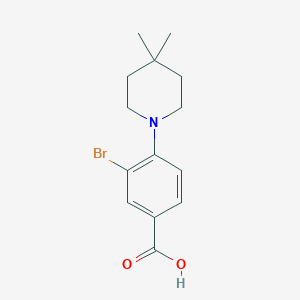
![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
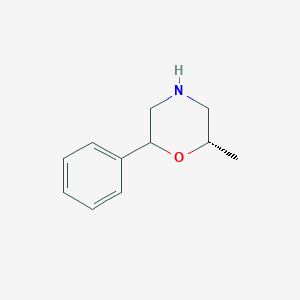
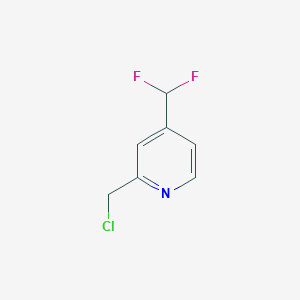
![5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13074604.png)
